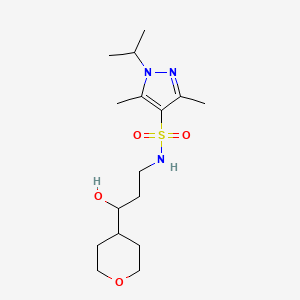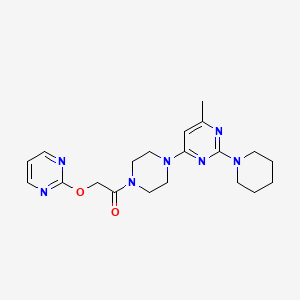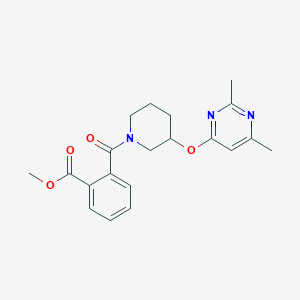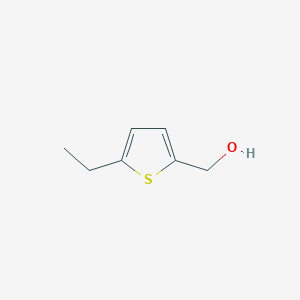![molecular formula C9H13ClO B2995117 1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one CAS No. 1559225-34-1](/img/structure/B2995117.png)
1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one” is a chemical compound. It is derived from Bicyclo[2.2.1]heptan-2-one , which has a molecular weight of 152.2334 . The compound has a similar structure to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, Camphor, and (+)-2-Bornanone .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptan-2-one, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptan-2-one, a related compound, has a molecular weight of 152.2334 . It has a density of 1.1±0.1 g/cm3, a boiling point of 170.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Gold(III)-Catalyzed Cyclization
A study by Hines, Eason, and Siebert (2017) explores the use of gold(III)-mediated cycloisomerization to economically form a bicyclo[4.1.0]heptane substructure featured in numerous natural products. This process, known as the Ohloff–Rautenstrauch rearrangement, demonstrates high regio- and stereocontrol, potentially applicable for synthesizing complex organic molecules (Jeremy M. Hines, Jesse J. Eason, M. Siebert, 2017).
Dioxolane Derivatives of D-Camphorquinone
Clegg et al. (1995) discuss the structural rigidity of the bicyclo[2.2.1]heptane unit across four isomeric dioxolane derivatives of D-camphorquinone. The study highlights the variant conformations and similar packing patterns due to the rigid nature of the bicyclo[2.2.1]heptane unit, indicating its stability and predictability in chemical syntheses (W. Clegg, B. Golding, B. J. King, A. B. Maude, 1995).
Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene
Billups et al. (1996) describe the generation and reactions of Bicyclo[4.1.0]hept-1,6-ene, emphasizing its potential in forming diastereomeric cyclopropenes and tricyclohexane tetramers. This research contributes to the understanding of the reactivity and applications of bicyclic compounds in synthetic chemistry (W. Billups, Weimei Luo, Gon-Ann Lee, J. Chee, B. E. Arney, K. B. Wiberg, D. Artis, 1996).
Polycyclic Compounds: Fused or Condensed Cyclic Systems
A publication by Cox (1975) provides an overview of polycyclic compounds, including bicyclo[2.2.1]heptane derivatives, detailing their reactions and structural characteristics. This foundational knowledge aids in the exploration of polycyclic compounds' chemical behaviors and applications in various domains (A. Cox, 1975).
Resolution, Absolute Configuration, and Hydrogen-bonding Properties
Research by Plettner et al. (2005) on 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives offers insight into their resolution and absolute configuration, providing a basis for understanding the stereochemistry and hydrogen-bonding properties of related compounds. This work is crucial for developing chiral compounds with specific orientations (E. Plettner, A. Mohle, Martin T. Mwangi, Johanna Griscti, B. Patrick, R. Nair, R. Batchelor, F.W.B. Einstein, 2005).
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDZIMRNPFTDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)
![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)



![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)